2-(4-Piperidinyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride serves as a key structural scaffold in developing various pharmacological agents, particularly those targeting the opioid receptors. Its derivatives have shown promise as potent and selective opioid receptor antagonists, particularly for the kappa opioid receptor. This compound's ability to be readily modified allows for fine-tuning its pharmacological properties, making it a valuable tool in opioid research. [, ]
2-(4-Piperidinyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride comprises a tetrahydroisoquinoline ring system linked to a piperidine ring via a methylene bridge at the 2-position. The presence of two hydrochloride salts contributes to its increased water solubility compared to the free base form. Further structural analysis of its derivatives suggests that the spatial arrangement of substituents on both the tetrahydroisoquinoline and piperidine rings significantly influences its interaction with opioid receptors. [, ]
While specific chemical reactions are not detailed in the provided abstracts, it is evident that 2-(4-Piperidinyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride undergoes various chemical modifications. These likely include alkylations, acylations, and substitutions to introduce specific functional groups onto the core structure. These modifications are crucial for modulating the compound's pharmacological properties, such as potency, selectivity, and duration of action. [, , ]
Opioid Receptor Pharmacology: These compounds, particularly as selective kappa opioid receptor antagonists, are essential tools for investigating the physiological and pathological roles of the kappa opioid receptor. For example, JDTic ((3R)-7-Hydroxy-N-((1S)-1-{[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl}-2-methylpropyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide), a potent and selective kappa antagonist derived from this scaffold, has been instrumental in studying kappa receptor involvement in pain, stress, anxiety, and depression. [, ]
Drug Discovery: The structural framework of this compound serves as a template for developing novel therapeutic agents, particularly those targeting the opioid system. Modifications to the core structure allow researchers to fine-tune the pharmacological properties, aiming to create safer and more effective drugs for treating various conditions, including pain, addiction, and mood disorders. [, , ]
Radiolabeling Studies: Derivatives like [14C]-labeled JDTic have been synthesized for use in pharmacokinetic and distribution studies. [] These labeled compounds allow researchers to track their absorption, distribution, metabolism, and excretion in vivo, providing valuable insights into their pharmacological profile and potential therapeutic applications.
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0